1-Amino-1-deoxy-D-galacticol
Overview
Description
1-Amino-1-deoxy-D-galacticol, also known as 1-amino-1-deoxy-D-galactose, is a derivative of D-galactose. It is a colorless solid that is soluble in water and most organic solvents. This compound is an amino sugar alcohol and has significant importance in various biochemical and industrial applications .
Mechanism of Action
Pharmacokinetics
Its metabolism and excretion would be expected to follow the typical pathways for amino sugars .
Action Environment
The action of 1-Amino-1-deoxy-D-galacticol is likely to be influenced by various environmental factors, including pH, temperature, and the presence of other biomolecules . These factors could affect the stability of the compound, its interaction with its targets, and its overall efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-1-deoxy-D-galacticol can be synthesized through the reduction of 1-amino-1-deoxy-D-galactose. The reduction process typically involves the use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 0-25°C .
Industrial Production Methods: Industrial production of this compound involves the large-scale reduction of 1-amino-1-deoxy-D-galactose using catalytic hydrogenation. This method employs a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) under high pressure and temperature conditions. The process ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-1-deoxy-D-galacticol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding keto or aldehyde derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction can lead to the formation of polyols.
Substitution: The amino group can be substituted with other functional groups using reagents such as acyl chlorides or sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in an aqueous medium.
Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base like pyridine.
Major Products Formed:
Oxidation: Formation of keto or aldehyde derivatives.
Reduction: Formation of polyols.
Substitution: Formation of acylated or sulfonylated derivatives.
Scientific Research Applications
1-Amino-1-deoxy-D-galacticol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: Serves as a substrate for studying enzyme kinetics and mechanisms, particularly those involving glycosidases.
Medicine: Investigated for its potential role in treating diabetes and related complications due to its ability to modulate blood glucose levels.
Comparison with Similar Compounds
1-Amino-1-deoxy-D-glucitol: Similar in structure but derived from D-glucose.
1-Amino-1-deoxy-D-mannitol: Derived from D-mannose and has similar chemical properties.
1-Amino-1-deoxy-D-fructitol: Derived from D-fructose and used in similar applications.
Uniqueness: 1-Amino-1-deoxy-D-galacticol is unique due to its specific interaction with enzymes involved in galactose metabolism. Its structural similarity to D-galactose allows it to act as a competitive inhibitor, making it valuable in studying and modulating galactose-related metabolic pathways .
Properties
IUPAC Name |
(2R,3S,4R,5S)-6-aminohexane-1,2,3,4,5-pentol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO5/c7-1-3(9)5(11)6(12)4(10)2-8/h3-6,8-12H,1-2,7H2/t3-,4+,5+,6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDOFMBGMRVAJNF-KCDKBNATSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(CO)O)O)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@H]([C@H]([C@@H](CO)O)O)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50487226 | |
Record name | 1-amino-1-deoxygalactose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50487226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
488-42-6 | |
Record name | 1-amino-1-deoxygalactose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50487226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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